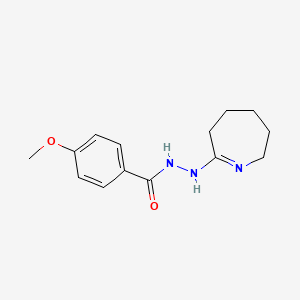

4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide

Übersicht

Beschreibung

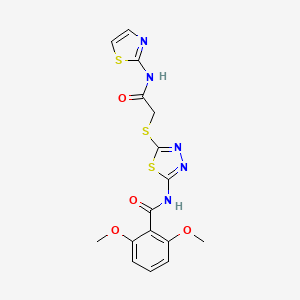

The compound “4-methoxy-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide” is a benzohydrazide derivative with a methoxy group at the 4-position of the benzene ring and a 3,4,5,6-tetrahydro-2H-azepin-7-yl group attached to the nitrogen of the hydrazide .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzene ring substituted with a methoxy group and a hydrazide group, which is in turn substituted with a 3,4,5,6-tetrahydro-2H-azepine ring . The exact 3D structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of the methoxy group could increase its lipophilicity compared to a non-substituted benzohydrazide .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on methoxy-substituted benzohydrazide derivatives includes their synthesis and structural characterization. For instance, a study on the synthesis and crystal structure of methoxy-substituted benzohydrazide derivatives highlights their antioxidant and α-glucosidase inhibitory activities. These derivatives were synthesized and characterized by various spectroscopic techniques, and their crystal structure was determined to understand their molecular configurations and interactions within crystal packing (Patcharawadee Prachumrat et al., 2018).

Antimicrobial Activities

Another research focus is on the antimicrobial activities of benzohydrazide derivatives. Studies have synthesized benzohydrazide compounds to evaluate their antibacterial and antifungal properties. These compounds, including those synthesized by treating certain aldehydes with substituted benzohydrazides, have shown potential in antibacterial and antifungal screenings, indicating their usefulness in developing new antimicrobial agents (S. Shaikh, 2013).

Analgesic and Antiproliferative Activities

Research into benzohydrazide derivatives also extends to their analgesic and antiproliferative activities. Some derivatives have been found to exhibit promising analgesic activity, comparable to traditional painkillers, and antiproliferative activity against certain cell lines, suggesting potential applications in pain management and cancer therapy (K. K. Vijaya Raj et al., 2007).

Enzymatic/Chemical Synthesis and Biological Evaluation

Additionally, the enzymatic and chemical synthesis of certain derivatives, including their biological evaluation for activities like enzyme inhibition, highlights the broader potential of benzohydrazide compounds in biomedical research. For example, the synthesis and evaluation of iminocyclitols demonstrate the versatility of these compounds in targeting specific biological pathways and processes (F. Morís-Varas et al., 1996).

Interaction with DNA

Studies on Schiff base compounds derived from benzohydrazide and their interaction with DNA have shown that these compounds can bind to DNA via intercalation. This interaction indicates the potential of these compounds in the development of new therapeutic agents targeting genetic material (M. Sirajuddin et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-19-12-8-6-11(7-9-12)14(18)17-16-13-5-3-2-4-10-15-13/h6-9H,2-5,10H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZEVPTRIYTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325605 | |

| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

27182-41-8 | |

| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)

![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)